Ethyl 3,5-dibromothiophene-2-carboxylate
Overview
Description
Ethyl 3,5-dibromothiophene-2-carboxylate is an organic compound with the molecular formula C7H6Br2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromine substitutions at the 3 and 5 positions of the thiophene ring, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-dibromothiophene-2-carboxylate typically involves the bromination of ethyl thiophene-2-carboxylate. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,5-dibromothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding thiophene derivative without bromine.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of ethyl thiophene-2-carboxylate.
Scientific Research Applications
Ethyl 3,5-dibromothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of ethyl 3,5-dibromothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atoms and the thiophene ring play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
- Ethyl 2-bromothiophene-3-carboxylate
- Ethyl 2,5-dibromothiophene-3-carboxylate
- Ethyl thiophene-2-carboxylate
Comparison: Ethyl 3,5-dibromothiophene-2-carboxylate is unique due to its specific bromine substitutions, which confer distinct reactivity and properties compared to its analogs. For instance, the presence of bromine atoms at the 3 and 5 positions enhances its electrophilicity, making it more reactive in substitution reactions. Additionally, its structural configuration may result in different biological activities and applications compared to other thiophene derivatives.
Properties
IUPAC Name |
ethyl 3,5-dibromothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2S/c1-2-11-7(10)6-4(8)3-5(9)12-6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQHUIACPXDUIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10524868 | |
Record name | Ethyl 3,5-dibromothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10524868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62224-22-0 | |
Record name | Ethyl 3,5-dibromothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10524868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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